Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition: Target Compound vs. ISO‑1
The target compound exhibits an IC50 of 25.2 µM against human recombinant MIF tautomerase [1]. In contrast, the widely used MIF inhibitor ISO‑1 (CAS 478336-92-4) displays an IC50 of 7 µM in the same enzymatic assay , corresponding to a 3.6‑fold weaker potency for the target compound. This moderate inhibition profile is distinct from that of high‑potency MIF antagonists and can be exploited in studies requiring partial pathway modulation or in comparative structure‑activity relationship (SAR) campaigns where a low‑micromolar tool compound is needed.
| Evidence Dimension | In vitro MIF tautomerase inhibition (IC50) |
|---|---|
| Target Compound Data | 25,200 nM (25.2 µM) |
| Comparator Or Baseline | ISO‑1 (CAS 478336-92-4): 7,000 nM (7 µM) |
| Quantified Difference | 3.6‑fold lower potency for target compound |
| Conditions | Human recombinant MIF tautomerase; L-dopachrome methyl ester to indolecarboxylate conversion; E. coli expression system |
Why This Matters
This distinct potency window qualifies the target compound as a low‑to‑moderate MIF inhibitor, filling a gap between inactive controls and sub‑micromolar inhibitors, thereby enabling focused mechanistic and dose‑response studies where strong inhibition is undesirable.
- [1] BindingDB entry BDBM50359719 (ChEMBL1927060). IC50: 2.52E+4 nM. Assay: Inhibition of human cloned MIF tautomerase activity. [Online]. Available: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50359719. View Source
